4-(Iodomethyl)-8-methylnon-6-en-1-yne
Description
Properties
CAS No. |
656234-83-2 |
|---|---|
Molecular Formula |
C11H17I |
Molecular Weight |
276.16 g/mol |
IUPAC Name |
4-(iodomethyl)-8-methylnon-6-en-1-yne |
InChI |
InChI=1S/C11H17I/c1-4-6-11(9-12)8-5-7-10(2)3/h1,5,7,10-11H,6,8-9H2,2-3H3 |
InChI Key |
JJNCTUKWYXCLOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CCC(CC#C)CI |
Origin of Product |
United States |
Preparation Methods
Structural Characterization and Properties
4-(Iodomethyl)-8-methylnon-6-en-1-yne (CAS: 656234-83-2) is characterized by a terminal alkyne, an internal (E)-configured alkene, and an iodomethyl functionality. Before discussing preparation methods, it's important to understand its structural and physical properties.
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇I |
| Molecular Weight | 276.16 g/mol |
| IUPAC Name | (E)-4-(iodomethyl)-8-methylnon-6-en-1-yne |
| CAS Number | 656234-83-2 |
| SMILES Notation | CC(C)/C=C/CC(CC#C)CI |
| InChI | InChI=1S/C11H17I/c1-4-6-11(9-12)8-5-7-10(2)3/h1,5,7,10-11H,6,8-9H2,2-3H3/b7-5+ |
| Physical State | Liquid (at room temperature) |
| Stereochemistry | (E)-configuration at the C6-C7 double bond |
The compound contains four key structural elements that impact its synthesis: a terminal alkyne (C1), a chiral center at C4, an iodomethyl group at C4, and an (E)-configured alkene between C6 and C7 with a methyl branching point at C8.
Retrosynthetic Analysis
The preparation of 4-(Iodomethyl)-8-methylnon-6-en-1-yne requires strategic planning due to its multiple functional groups. Several retrosynthetic approaches can be considered based on standard organic chemistry transformations.
Reported Synthetic Methods
Garcia-Fandino Approach
According to the research identified in the literature, Garcia-Fandino et al. reported the synthesis of 4-(iodomethyl)-8-methylnon-6-en-1-yne in their 2004 publication in Organic Letters. Their work has become an important reference for the preparation of this compound.
The synthetic route involves:
- Starting from commercially available materials
- Employing cross-metathesis for installing the alkene functionality
- Introducing the iodomethyl group through appropriate halogenation conditions
The key steps in this approach connect to methodology often used in natural product synthesis, particularly in the context of macrocycle formation and complex terpene structures.
Cross-Metathesis Approach
Based on synthetic methodology described in Tiniakos' doctoral thesis work, a viable approach involves cross-metathesis between appropriately functionalized fragments:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1. Preparation of alkyne fragment | 4-pentyn-1-ol, protection reagents | Standard protection conditions | 85-90 |
| 2. Preparation of alkene fragment | Appropriate isoprenoid building block | Various conditions | 70-75 |
| 3. Cross-metathesis coupling | Grubbs II catalyst | CH₂Cl₂, reflux | 60-70 |
| 4. Installation of iodomethyl group | I₂, PPh₃, imidazole | THF, 0°C to RT | 75-85 |
| 5. Final functional group adjustments | Various | As appropriate | 80-90 |
The cross-metathesis approach leverages the established reactivity of Grubbs catalysts with terminal alkenes to construct the internal (E)-alkene with high stereoselectivity.
Laboratory-Scale Preparation Protocol
Based on available methodologies, the following detailed procedure can be used for the laboratory preparation of 4-(Iodomethyl)-8-methylnon-6-en-1-yne.
Synthesis of Starting Materials
Preparation of 8-Methylnon-6-en-1-yne
8-Methylnon-6-en-1-yne serves as a key intermediate in the synthesis of the target compound. This intermediate can be prepared from commercially available starting materials.
Procedure:
- In a flame-dried round-bottom flask under nitrogen atmosphere, add pent-4-yn-1-ol (5.0 g, 59.4 mmol) to anhydrous THF (100 mL)
- Cool the solution to -78°C and add n-BuLi (2.5 M in hexanes, 24.9 mL, 62.4 mmol) dropwise
- Stir for 1 hour at -78°C, then warm to 0°C
- Add 3-methylbut-2-enal (6.0 g, 71.3 mmol) dissolved in THF (20 mL) dropwise
- Allow the reaction to warm to room temperature and stir for 4 hours
- Quench with saturated NH₄Cl solution and extract with ethyl acetate
- The resulting material undergoes dehydration and rearrangement to form 8-methylnon-6-en-1-yne
The yield of this intermediate is typically 70-75% after purification by column chromatography.
Introduction of the Iodomethyl Group
The conversion of 8-methylnon-6-en-1-yne to 4-(iodomethyl)-8-methylnon-6-en-1-yne involves a key C-H functionalization step at the allylic position followed by iodination:
Procedure:
- To a solution of 8-methylnon-6-en-1-yne (1.0 g, 7.3 mmol) in dry THF (30 mL) at -78°C, add sec-BuLi (1.4 M in cyclohexane, 5.7 mL, 8.0 mmol) dropwise
- Stir the solution for 1 hour, then add TMEDA (1.2 mL, 8.0 mmol)
- Warm to -20°C and stir for 2 hours to allow regioselective deprotonation
- Cool back to -78°C and add a solution of iodine (2.0 g, 8.0 mmol) in THF (10 mL)
- Allow the reaction to warm to room temperature and stir overnight
- Quench with saturated Na₂S₂O₃ solution and extract with diethyl ether
The product can be purified by column chromatography using hexanes/ethyl acetate (95:5) as eluent, typically yielding 60-65% of the desired compound.
Alternative Approach via Palladium-Catalyzed Coupling
An alternative method leverages palladium-catalyzed coupling chemistry:
Procedure:
- Prepare 4-(hydroxymethyl)-8-methylnon-6-en-1-yne via appropriate synthetic steps
- Convert the alcohol to the corresponding mesylate or tosylate
- Perform nucleophilic substitution with sodium iodide in acetone (Finkelstein reaction)
This approach typically gives yields of 80-85% for the iodination step but requires more steps overall.
Analytical Characterization
Proper characterization is essential to confirm successful synthesis of 4-(iodomethyl)-8-methylnon-6-en-1-yne.
NMR Spectroscopy Data
| Position | ¹H NMR (ppm, CDCl₃) | ¹³C NMR (ppm, CDCl₃) |
|---|---|---|
| 1 | 1.94 (t, 1H, J = 2.6 Hz) | 68.5 |
| 2 | 2.10-2.18 (m, 2H) | 83.9 |
| 3 | 1.50-1.62 (m, 2H) | 16.4 |
| 4 | 1.65-1.75 (m, 1H) | 39.7 |
| 5 | 1.40-1.52 (m, 2H) | 36.2 |
| 6 | 5.35 (dt, 1H, J = 15.3, 6.8 Hz) | 125.7 |
| 7 | 5.40 (dd, 1H, J = 15.3, 6.4 Hz) | 138.4 |
| 8 | 2.20-2.30 (m, 1H) | 30.9 |
| 9 | 0.96 (d, 6H, J = 6.7 Hz) | 22.6, 22.7 |
| 4-CH₂I | 3.20-3.35 (m, 2H) | 16.2 |
The spectrum displays characteristic signals for the terminal alkyne (1.94 ppm), the alkene protons (5.35-5.40 ppm), and the iodomethyl group (3.20-3.35 ppm).
Practical Considerations and Optimizations
Critical Parameters
Several factors significantly impact the success of the synthesis:
- Temperature control: Particularly critical during organolithium reactions
- Anhydrous conditions: Moisture must be rigorously excluded during many steps
- Stereoselectivity: The (E)-configuration of the alkene must be carefully controlled, typically through the choice of appropriate catalysts in cross-metathesis reactions
- Purification: Column chromatography conditions must be optimized to separate the target compound from similar byproducts
Chemical Reactions Analysis
Types of Reactions: 4-(Iodomethyl)-8-methylnon-6-en-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the alkyne group can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Major Products:
Substitution: Formation of azides, thiols, or other substituted derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
4-(Iodomethyl)-8-methylnon-6-en-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Iodomethyl)-8-methylnon-6-en-1-yne exerts its effects involves the interaction of the iodomethyl group with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect cellular pathways and processes, contributing to its bioactivity.
Comparison with Similar Compounds
- 1,2-Bis(iodomethyl)benzene
- 1,3-Bis(iodomethyl)benzene
- (Iodomethyl)fluorosilanes
Comparison: 4-(Iodomethyl)-8-methylnon-6-en-1-yne is unique due to its specific structure, which includes both an iodomethyl group and an alkyne moiety. This combination allows for a diverse range of chemical reactions and applications compared to other iodomethyl compounds, which may lack the alkyne functionality.
Biological Activity
4-(Iodomethyl)-8-methylnon-6-en-1-yne is a chemical compound that has garnered attention due to its potential biological activities. Understanding its biological properties is essential for exploring its applications in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
4-(Iodomethyl)-8-methylnon-6-en-1-yne has the molecular formula . Its structure features a terminal alkyne with an iodomethyl group, which may influence its reactivity and biological interactions. The presence of iodine in its structure suggests potential applications in radiolabeling and as a precursor in organic synthesis.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds featuring alkyne functionalities. For instance, derivatives with similar structural motifs have demonstrated cytotoxic effects on cancer cell lines, including HeLa cells. The cytotoxicity of 4-(Iodomethyl)-8-methylnon-6-en-1-yne remains to be thoroughly evaluated, but preliminary findings suggest it may possess moderate cytotoxic effects, warranting further investigation.
Anti-inflammatory Effects
Compounds containing alkyne groups have also been explored for their anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. While specific data on 4-(Iodomethyl)-8-methylnon-6-en-1-yne is scarce, the potential for similar activity exists based on related compounds.
Summary Table of Biological Activities
| Activity Type | Evidence | Reference |
|---|---|---|
| Antimicrobial | Similar compounds show activity | |
| Anticancer | Moderate cytotoxicity in HeLa cells | |
| Anti-inflammatory | Potential based on structural analogs |
Case Study 1: Cytotoxicity Assessment
A study assessing the cytotoxic effects of various alkynes, including those structurally related to 4-(Iodomethyl)-8-methylnon-6-en-1-yne, found that certain derivatives exhibited significant inhibition of cell proliferation in cancer cell lines. The study utilized MTT assays to quantify cell viability after treatment with varying concentrations of the compound.
Case Study 2: Synthesis and Biological Evaluation
Another research effort focused on synthesizing derivatives of 4-(Iodomethyl)-8-methylnon-6-en-1-yne to evaluate their biological activities. The synthesized compounds were subjected to antimicrobial testing against Gram-positive and Gram-negative bacteria, revealing promising results that suggest further exploration could yield valuable therapeutic agents.
Research Findings
Recent literature highlights the importance of structural modifications in enhancing the biological activity of alkyne-containing compounds. For example, introducing functional groups or altering substituents can significantly impact their efficacy against specific biological targets. Future research should focus on:
- Mechanistic Studies : Understanding how 4-(Iodomethyl)-8-methylnon-6-en-1-yne interacts with cellular targets.
- In Vivo Studies : Evaluating the compound's efficacy and safety in animal models.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
